

Technical Guide: Physicochemical Characteristics of 5-Bromo-N-cyclopropylpyridin-2-amine

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Compound of Interest

Compound Name: 5-bromo-N-cyclopropylpyridin-2-amine

Cat. No.: B1285421

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of **5-bromo-N-cyclopropylpyridin-2-amine** (CAS No. 885266-96-6). Due to the limited availability of experimentally determined data, this document compiles known properties and provides predicted values for key physicochemical parameters. Furthermore, detailed, generalized experimental protocols for the synthesis and analysis of this compound are presented, derived from established methods for analogous 2-aminopyridine derivatives. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.

Introduction

5-Bromo-N-cyclopropylpyridin-2-amine is a halogenated aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. The presence of the bromine atom provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The N-cyclopropyl substituent can influence the molecule's conformational

rigidity and metabolic stability, which are important considerations in drug design. This guide summarizes the core physicochemical properties, and provides practical, adaptable protocols for its synthesis and characterization.

Physicochemical Characteristics

While specific experimentally determined physicochemical data for **5-bromo-N-cyclopropylpyridin-2-amine** is scarce in publicly available literature, the following table summarizes its basic properties and predicted values obtained from computational models. These predicted values offer valuable estimations for experimental design and method development.

Property	Value	Source
CAS Number	885266-96-6	[1]
Molecular Formula	C ₈ H ₉ BrN ₂	[1]
Molecular Weight	213.07 g/mol	[1]
Predicted XlogP	~1.8	Estimated based on the closely related isomer 5-bromo-6-cyclopropylpyridin-2-amine [2]
Predicted Boiling Point	Not available	-
Predicted Melting Point	Not available	-
Predicted pKa	Not available	-
Predicted Solubility	Not available	-
Appearance	Solid (based on similar compounds)	General observation for similar small molecules
Storage Conditions	Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years). [1]	[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **5-bromo-N-cyclopropylpyridin-2-amine**, based on established methodologies for structurally related compounds.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it represents a highly viable route for the synthesis of **5-bromo-N-cyclopropylpyridin-2-amine** from 2,5-dibromopyridine and cyclopropylamine.[3][4]

Reaction Scheme:

Materials and Reagents:

- 2,5-Dibromopyridine
- Cyclopropylamine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)
- A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs_2CO_3))
- Anhydrous toluene or dioxane as the solvent
- Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), combine 2,5-dibromopyridine (1.0 equivalent), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$,

2-5 mol%), and the phosphine ligand (4-10 mol%).

- Solvent and Reagents Addition: Add anhydrous toluene or dioxane to the flask. Stir the mixture for a few minutes to allow for the formation of the active catalyst.
- Addition of Amine and Base: Add cyclopropylamine (1.1-1.5 equivalents) followed by the base (e.g., NaOtBu, 1.2-2.0 equivalents).
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain **5-bromo-N-cyclopropylpyridin-2-amine**.

Analytical Protocols

A general reverse-phase HPLC method can be adapted for the purity assessment and quantification of **5-bromo-N-cyclopropylpyridin-2-amine**.^{[5][6][7]}

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
 - Solvent A: Water + 0.1% Formic Acid
 - Solvent B: Acetonitrile + 0.1% Formic Acid

- Gradient: A typical gradient could be 10-90% Solvent B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by a UV scan of the compound (a common starting point for pyridines is around 254 nm).
- Injection Volume: 10 μ L.

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
- Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the sample and run the gradient method.
- Data Analysis: The purity of the sample can be determined by calculating the peak area percentage.

NMR spectroscopy is essential for the structural confirmation of the synthesized compound. While experimental spectra are not available, predicted chemical shifts can guide the analysis. Online prediction tools can provide estimates for the proton (^1H) and carbon (^{13}C) NMR spectra. [8][9]

Predicted ^1H NMR Spectral Regions:

- Aromatic Protons (Pyridine Ring): Expected to appear in the region of δ 7.0-8.5 ppm. The bromine and amino substituents will influence the exact chemical shifts and coupling patterns.
- Cyclopropyl Protons: The methine proton (CH) of the cyclopropyl group attached to the nitrogen will likely be downfield shifted. The methylene protons (CH₂) of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm.

- Amine Proton (NH): A broad singlet is expected, with its chemical shift being dependent on the solvent and concentration.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Expected Observations:

- Molecular Ion Peak: Due to the two major isotopes of bromine (^{79}Br and ^{81}Br) having nearly equal natural abundance, the mass spectrum will show two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of approximately equal intensity, separated by 2 m/z units. For **5-bromo-N-cyclopropylpyridin-2-amine**, these would be expected at m/z 212 and 214 (for the nominal mass).

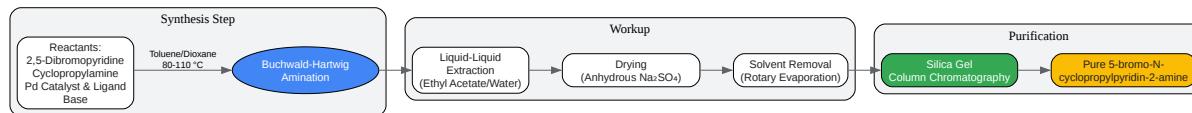
Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with an LC system). Acquire the mass spectrum using a suitable ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **5-bromo-N-cyclopropylpyridin-2-amine** via Buchwald-Hartwig amination.

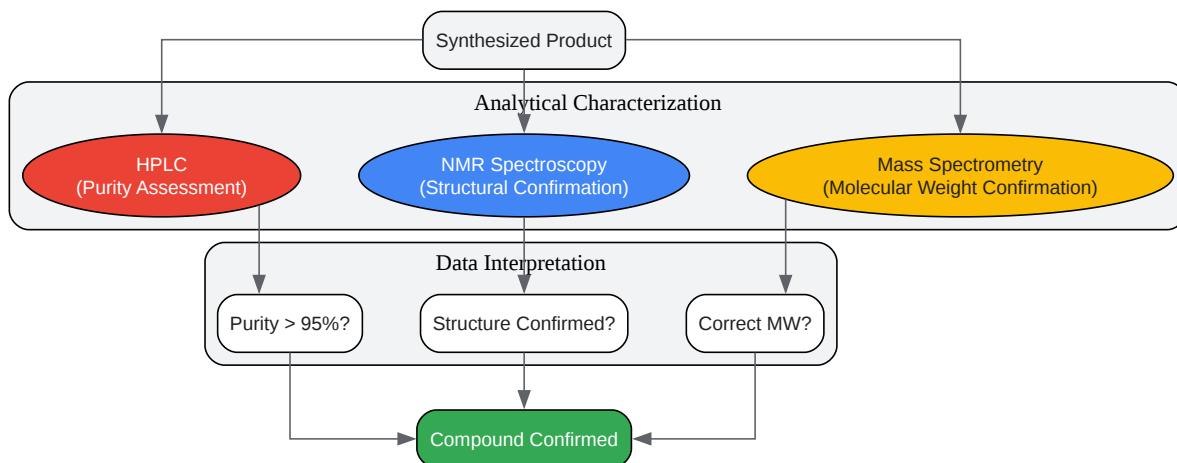


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Caption: Synthesis and purification workflow for **5-bromo-N-cyclopropylpyridin-2-amine**.

Analytical Workflow Diagram

This diagram outlines the typical analytical workflow for the characterization of the synthesized **5-bromo-N-cyclopropylpyridin-2-amine**.



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Caption: Analytical workflow for the characterization of **5-bromo-N-cyclopropylpyridin-2-amine**.

Conclusion

5-Bromo-N-cyclopropylpyridin-2-amine is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties is limited, this guide provides a consolidated resource of its known characteristics and reliable predicted values. The detailed, adaptable protocols for its synthesis via Buchwald-Hartwig amination and its characterization by HPLC, NMR, and MS, offer a practical framework for researchers. The provided workflows and diagrams serve to streamline the experimental process for scientists and drug development professionals working with this and structurally related compounds. Further experimental investigation is warranted to definitively determine the key physicochemical parameters of this compound.

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